molecular formula C13H21N B8520017 2-Cyclohexylideneheptanenitrile CAS No. 63967-51-1

2-Cyclohexylideneheptanenitrile

Cat. No. B8520017
CAS RN: 63967-51-1
M. Wt: 191.31 g/mol
InChI Key: FYFBMAQBECRJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylideneheptanenitrile is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylideneheptanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylideneheptanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63967-51-1

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-cyclohexylideneheptanenitrile

InChI

InChI=1S/C13H21N/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h2-10H2,1H3

InChI Key

FYFBMAQBECRJMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C1CCCCC1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25 ml. flask, equipped with magnetic stirrer, heating mantle, condensor, calcium sulfate drying tube, constant temperature controller and thermometer, was charged 0.98 g. of cyclohexanone (0.01 M), 11.1 g. of heptanonitrile (0.10 M) and 0.66 g. of 85% potassium hydroxide flakes. The mixture was heated cooled, 30 ml. of hexane was added, and the mixture washed six times with 30 ml. portions of water and once with saturated brine. The washes were each in succession, cross-extracted with two 15 ml. portions of hexane. The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent evaporated on a rotary evaporator at ~30 mm. Hg to give 6.7 g. of oil. Gas chromatographic analysis (6' × 1/4" column, 20% Carbowax 20 m. on Chromasorb W, programmed 135° C. to 220° C. at 4°/minute, He flow ~60 ml./minute) showed product nitrile peaks at 17.8 minutes (10.3%) and 20.1 minutes (4.1%) with heptanonitrile at 4.3 minutes (85.5%). The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters were trapped out for odor evaluation. An IR spectrum on the trapping of combined isomers showed a nitrile band at 4.5 microns and an olefin band at 6.27 microns. The product was described by perfumers as having an interesting, fruity, floral, salicylate quality.
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